N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71296 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Synthesis and Evaluation of Anti-inflammatory Activity
Research by Rajasekaran, Sivakumar, and Jayakar (1999) investigated the anti-inflammatory activity of various synthesized compounds, including those with pyrrolidine. Their study found that compounds with pyrrolidine showed potent anti-inflammatory activity, suggesting potential applications in this area (Rajasekaran, Sivakumar, & Jayakar, 1999).
Key Intermediate in Antibiotic Preparation
A study by Fleck, Mcwhorter, DeKam, and Pearlman (2003) identified N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, as a key intermediate in the preparation of premafloxacin, an antibiotic. This highlights the compound's significance in developing antibiotics for veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Cyclic GABA-GABOB Analogues
Pinza and Pifferi (1978) explored the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, considering them as cyclic derivatives of 4-aminoisocrotonic acid, potentially active in learning and memory processes. This indicates the compound's potential role in neuroscientific research (Pinza & Pifferi, 1978).
Enhancing Cellular Uptake of Polyamides
Research by Meier, Montgomery, and Dervan (2012) focused on enhancing the cellular uptake of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are DNA binding oligomers. They explored modifications involving N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, enhancing the biological effects and nuclear uptake of these compounds (Meier, Montgomery, & Dervan, 2012).
Pharmacokinetic Uncertainty in Human Studies
Harrison et al. (2012) discussed the use of PF-184298, a novel compound involving N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, in human pharmacokinetic studies. Their research provides insights into the compound's pharmacokinetic properties and potential human applications (Harrison et al., 2012).
properties
IUPAC Name |
N-(2-methylpropyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)6-11-9(12)8-4-3-5-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMXEHQWWAIVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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